3-(tert-Butyl)-5-methyl-4-propoxybenzaldehyde
Overview
Description
The compound “3-(tert-Butyl)-5-methyl-4-propoxybenzaldehyde” is an organic compound based on its structure. It likely contains a benzene ring (indicated by the “benzaldehyde” portion of the name), which is substituted with a tert-butyl group, a methyl group, and a propoxy group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving substitution or addition to the benzene ring .Chemical Reactions Analysis
The compound, like other organic compounds, would likely undergo various organic reactions, including those typical of benzene rings and aldehydes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the properties of similar compounds .Scientific Research Applications
Photostability Enhancement in Organic Compounds
Research indicates that sterically-hindered catechols and o-benzoquinones, like those derived from compounds similar to 3-(tert-Butyl)-5-methyl-4-propoxybenzaldehyde, can exhibit increased photostability. For instance, the replacement of certain substituents in such compounds leads to a substantial increase in their photostability in benzene (Arsenyev et al., 2016).
Efficient Synthesis of N-Heterocyclic Amines
An efficient one-pot synthesis method has been developed for compounds like 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, which involves a solvent-free condensation/reduction reaction sequence. This methodology stands out for its operational ease and short reaction time, indicating potential in synthesizing related compounds (Becerra et al., 2021).
Quantum Chemical Analysis for Therapeutic Applications
Quantum chemical studies have been conducted on molecules like 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a derivative of salicylaldehyde, for understanding their molecular structure, stability, and potential bioactivity. These studies include spectral analysis and molecular docking simulations, indicating their relevance in therapeutic research, particularly against influenza viruses (Mary & James, 2020).
Synthesis and Structural Characterization of Complex Compounds
Complexes of 5-Tert-butyl-(3-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-ylimino)methyl)-2-hydroxybenzaldehyde and similar compounds have been synthesized and structurally characterized, highlighting their applications in the study of molecular structures and the development of new compounds (Back et al., 2012).
Antibacterial and Cytochrome c Reduction Properties
Redox-active metal complexes involving sterically hindered phenolic ligands, such as derivatives of 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde, have been investigated for their antibacterial activity and ability to reduce cytochrome c. These studies provide insights into the potential medicinal and biochemical applications of these compounds (Loginova et al., 2015).
Electrochemical Studies
Electrochemical studies of compounds like 4-tert-butylcatechol and 3,4-dihydroxybenzaldehyde in methanol reveal insights into methoxylation and dimerization reactions. This research aids in understanding the electrochemical behavior of similar compounds, which could be crucial in developing new electrochemical applications (Nematollahi & Golabi, 2000).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-tert-butyl-5-methyl-4-propoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-6-7-17-14-11(2)8-12(10-16)9-13(14)15(3,4)5/h8-10H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKMIFYMTVDWOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)C=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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